1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one
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Overview
Description
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
The compound has been involved in studies focusing on the synthesis of novel pyrazoline derivatives that exhibit significant anti-inflammatory and antibacterial properties. A study by Ravula et al. (2016) demonstrated the effectiveness of microwave irradiation methods over conventional heating for synthesizing these derivatives, highlighting the environmental friendliness and efficiency of this approach. Some synthesized compounds showed potent antibacterial activity, suggesting their utility in developing new antimicrobial agents (Ravula et al., 2016).
Antimicrobial Activity of Chitosan Schiff Bases
Another study by Hamed et al. (2020) explored the antimicrobial properties of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including those related to the compound . These bases demonstrated varied antimicrobial activities against a range of pathogens, indicating the potential of such compounds in medical applications, especially as antimicrobial agents (Hamed et al., 2020).
Anion-Directed Organized Assemblies
Research into the organized assemblies of protonated pyrazole-based ionic salts, which include derivatives of the compound, has revealed interesting molecular interactions and structures. Zheng et al. (2013) discussed the formation of anion-assisted helical chains and dimer architectures, contributing to the field of structural chemistry and potentially influencing the development of novel materials (Zheng et al., 2013).
X-Ray Powder Diffraction Data
The compound has also been studied for its role in the synthesis of important pharmaceutical intermediates. Wang et al. (2017) provided X-ray powder diffraction data for a closely related compound, underscoring its significance in the pharmaceutical industry, particularly in the synthesis of anticoagulants like apixaban (Wang et al., 2017).
Antioxidative Activity of Heterocyclic Compounds
The antioxidative properties of heterocyclic compounds, including pyrroles and furans, have been evaluated, with studies showing their potential in preventing oxidative stress-related damage. Yanagimoto et al. (2002) found that pyrroles, in particular, exhibit significant antioxidant activity, suggesting the relevance of compounds like 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one in developing antioxidative therapies (Yanagimoto et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
1-[4-[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-32-20-10-6-18(7-11-20)22-16-23(24-4-3-15-33-24)29(27-22)26(31)17-34-21-12-8-19(9-13-21)28-14-2-5-25(28)30/h3-4,6-13,15,23H,2,5,14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFPYYQGDHFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)COC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920626-13-7 |
Source
|
Record name | 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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